molecular formula C18H20BF2NO4S B8083155 2-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

2-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide

Numéro de catalogue: B8083155
Poids moléculaire: 395.2 g/mol
Clé InChI: FBVRCCXOCWUSLW-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a boronate ester-functionalized benzenesulfonamide derivative. Its structure features two fluorine substituents (at the 2-position of both benzene rings) and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group at the 4-position of the phenyl ring. The boronate ester moiety enables participation in Suzuki-Miyaura cross-coupling reactions, a hallmark of organoboron compounds .

Propriétés

IUPAC Name

2-fluoro-N-[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BF2NO4S/c1-17(2)18(3,4)26-19(25-17)12-9-10-15(14(21)11-12)22-27(23,24)16-8-6-5-7-13(16)20/h5-11,22H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBVRCCXOCWUSLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)C3=CC=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BF2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Méthodes De Préparation

Miyaura Borylation of 4-Bromo-2-fluoroaniline

The boronate ester is installed via palladium-catalyzed cross-coupling between 4-bromo-2-fluoroaniline and bis(pinacolato)diboron (B2_2Pin2_2). A representative procedure involves:

  • Catalyst : Pd(dppf)Cl2_2 (3 mol%)

  • Base : Potassium acetate (3.0 equiv)

  • Solvent : 1,4-Dioxane at 100°C for 12 hours

  • Yield : 85–92% after column chromatography.

The reaction proceeds under inert atmosphere, with rigorous exclusion of moisture to prevent boronate hydrolysis. The product, 2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline, is characterized by 11^{11}B NMR (δ 30–32 ppm) and 19^{19}F NMR (δ -118 ppm).

Sulfonamide Formation via 2-Fluorobenzenesulfonyl Chloride

Synthesis of 2-Fluorobenzenesulfonyl Chloride

2-Fluorobenzenesulfonyl chloride is prepared via chlorosulfonation of fluorobenzene:

  • Reagents : Chlorosulfonic acid (1.2–1.5 equiv), neat conditions at 110°C for 3 hours.

  • Workup : Quenching with ice water, extraction into dichloromethane, and distillation under reduced pressure.

  • Purity : >95% (by 1^{1}H NMR).

Coupling Reaction

The sulfonamide bond is formed by reacting 2-fluoro-4-boronate aniline with 2-fluorobenzenesulfonyl chloride:

  • Solvent : Dichloromethane (0.2 M)

  • Base : Triethylamine (2.0 equiv)

  • Conditions : 0°C to room temperature, 3 hours

  • Yield : 78–85% after silica gel chromatography.

Key Optimization :

  • Excess sulfonyl chloride (1.2 equiv) ensures complete conversion.

  • Lutidine may substitute triethylamine to suppress side reactions.

Alternative Synthetic Pathways

One-Pot Borylation-Sulfonylation

A sequential protocol avoids isolating the boronate intermediate:

  • Miyaura borylation of 4-bromo-2-fluoroaniline.

  • Direct addition of 2-fluorobenzenesulfonyl chloride and base.

  • Advantage : Reduces purification steps; Yield : 70–75%.

Hydrogenation-Assisted Route

For substrates with nitro groups, hydrogenation (H2_2, Pd/C) reduces nitro to amine prior to sulfonylation:

  • Conditions : 1.0 MPa H2_2, 50°C, 6 hours.

  • Application : Limited to nitro-containing precursors.

Reaction Optimization and Scalability

Catalytic Systems

CatalystSolventTemp (°C)Yield (%)Source
Pd(dppf)Cl2_21,4-Dioxane10092
Pd(OAc)2_2THF8078
NiCl2_2(dppp)Toluene11065

Palladium catalysts outperform nickel in borylation efficiency.

Solvent Effects on Sulfonylation

SolventReaction Time (h)Yield (%)
Dichloromethane385
THF572
Acetonitrile468

Polar aprotic solvents accelerate sulfonyl chloride activation.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Enable safe handling of gaseous byproducts (e.g., HCl).

  • Cost Drivers : Palladium catalyst recycling reduces expenses.

  • Purification : Recrystallization from hexane/DCM (1:1) achieves >99% purity .

Analyse Des Réactions Chimiques

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : The fluorine atoms in the compound can make it resistant to oxidation, but under specific conditions, it may undergo controlled oxidation reactions.

  • Reduction: : Reduction reactions can be challenging due to the presence of fluorine atoms, but certain reducing agents may be used to achieve this.

  • Substitution: : Substitution reactions are common, where the fluorine atoms or the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles such as amines or alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while substitution reactions can result in the formation of new derivatives with different functional groups.

Applications De Recherche Scientifique

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds containing boron and fluorine can exhibit anticancer properties. The ability to modify the compound's structure allows for the exploration of new drug candidates targeting specific cancer types.
  • Antimicrobial Properties : The sulfonamide group is known for its antibacterial activity. Studies have shown that derivatives of sulfonamides can inhibit bacterial growth, making this compound a potential candidate for developing new antibiotics.

Organic Synthesis

  • Cross-Coupling Reactions : The boron moiety facilitates cross-coupling reactions in organic synthesis, particularly in the formation of carbon-carbon bonds. This makes it valuable in synthesizing complex organic molecules.
  • Fluorination Reactions : The presence of fluorine atoms allows for selective fluorination processes, which are crucial in developing pharmaceuticals with improved bioavailability.

Materials Science

  • Polymeric Materials : The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research is ongoing into its use in creating advanced materials for electronics and coatings.
  • Sensors : Due to its chemical properties, this compound may be utilized in developing chemical sensors that can detect environmental pollutants or biological markers.

Case Studies

StudyFocusFindings
Anticancer Activity Evaluation of boron-containing compounds against cancer cell linesDemonstrated significant cytotoxicity against breast cancer cells with IC50 values lower than traditional chemotherapeutics .
Organic Synthesis Use of 2-Fluoro-N-(...) in Suzuki Coupling ReactionsAchieved high yields in forming biphenyl derivatives under mild conditions .
Material Development Investigation into polymer composites incorporating the compoundEnhanced thermal stability and mechanical properties observed compared to traditional polymers .

Mécanisme D'action

The mechanism by which 2-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide exerts its effects depends on its specific application. For example, in drug development, it may interact with specific molecular targets, such as enzymes or receptors, to modulate biological pathways. The exact mechanism would need to be determined through detailed biochemical studies.

Comparaison Avec Des Composés Similaires

2-Fluoro-5-methyl-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide ()

  • Key Differences : Replaces the 2-fluoro substituent on the phenyl ring with a methyl group.
  • This compound may exhibit lower metabolic stability in biological systems due to reduced electronegativity .

N-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide ()

  • Key Differences : Lacks both fluorine substituents; the sulfonamide nitrogen is methylated.
  • Implications : Methylation eliminates hydrogen-bonding capacity at the sulfonamide group, reducing solubility in polar solvents. The absence of fluorines diminishes electronic activation of the boronate ester, likely requiring harsher reaction conditions for Suzuki couplings .

2,6-Difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide ()

  • Key Differences : Features a benzamide (vs. sulfonamide) and fluorines at the 2- and 6-positions.
  • Implications : The amide group offers weaker hydrogen-bonding capacity than sulfonamide, altering solubility and crystal packing (relevant for X-ray refinement, as in ). The 2,6-difluoro pattern may enhance steric protection of the boronate, improving stability but reducing reactivity .

Functional Group Variations: Sulfonamide vs. Amide/Carbamate

2-Fluoro-N-isopropyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide ()

  • Key Differences : Replaces sulfonamide with an isopropylamide group.
  • Implications: The amide’s reduced acidity (vs. The isopropyl group increases hydrophobicity, affecting solubility .

Benzyl N-[4-fluoro-3-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate ()

  • Key Differences : Substitutes sulfonamide with a carbamate.
  • Implications : The carbamate group is more hydrolytically labile than sulfonamide, limiting utility in aqueous environments. However, it may serve as a protective group in multistep syntheses .

Electronic and Steric Effects of Fluorine Substituents

  • Target Compound : Dual 2-fluoro groups enhance electron-withdrawing effects, activating the boronate ester for cross-coupling. Fluorine’s small size minimizes steric hindrance, favoring reaction kinetics .
  • Comparison with Non-Fluorinated Analogs (e.g., ): Fluorine-free analogs require stronger bases or higher temperatures in Suzuki-Miyaura reactions due to reduced electronic activation.

Data Tables

Table 1: Structural and Electronic Comparison of Key Analogues

Compound Name Substituents Functional Group Key Properties
Target Compound 2-F, 4-boronate, 2-F-phenyl Sulfonamide High reactivity in cross-coupling; enhanced metabolic stability
2-Fluoro-5-methyl-N-(4-boronatophenyl)benzenesulfonamide () 2-F, 5-Me, 4-boronate Sulfonamide Reduced electronic activation; increased steric bulk
2,6-Difluoro-4-boronatobenzamide () 2,6-F, 4-boronate Amide Steric protection of boronate; lower hydrogen-bonding capacity
N-Methyl-4-boronatobenzenesulfonamide () 4-boronate, N-Me Sulfonamide Reduced solubility; slower cross-coupling kinetics

Activité Biologique

2-Fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide is a synthetic compound with potential applications in medicinal chemistry. Its structure incorporates both a sulfonamide group and a dioxaborolane moiety, which may confer unique biological properties. This article reviews the biological activity of this compound based on available research findings, including its pharmacological effects and potential therapeutic applications.

  • Molecular Formula : C18H21BFNO4S
  • Molecular Weight : 377.24 g/mol
  • CAS Number : 1637249-14-9

The biological activity of sulfonamides is often linked to their ability to inhibit certain enzymes or interact with specific biological targets. The sulfonamide group can mimic para-aminobenzoic acid (PABA), which is essential for bacterial folate synthesis. This mimicry allows sulfonamides to act as competitive inhibitors of dihydropteroate synthase, an enzyme critical in the bacterial synthesis of folate.

Pharmacological Effects

Recent studies have explored the pharmacological effects of related sulfonamide compounds on cardiovascular parameters and cellular proliferation:

  • Cardiovascular Activity : A study utilizing an isolated rat heart model demonstrated that certain benzenesulfonamide derivatives significantly impacted perfusion pressure and coronary resistance. For instance, compounds similar to 2-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide showed varying degrees of efficacy in reducing perfusion pressure compared to controls .
  • Anticancer Activity : Compounds with structural similarities have exhibited potent inhibitory effects on cancer cell lines. For example, a derivative demonstrated an IC50 value of 0.126 μM against the MDA-MB-231 triple-negative breast cancer cell line while showing significantly lower toxicity towards non-cancerous cells . This selectivity indicates potential for therapeutic use in oncology.

Case Study 1: Cardiovascular Effects

A study investigated the effects of various benzenesulfonamide derivatives on coronary resistance and perfusion pressure in isolated rat hearts. The experimental design included:

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

Results indicated that Compound 4 significantly decreased both perfusion pressure and coronary resistance compared to other compounds and control conditions .

Case Study 2: Anticancer Efficacy

In another study focusing on anticancer properties, a compound structurally related to the target sulfonamide demonstrated selective cytotoxicity against cancer cells while sparing normal cells:

Cell LineIC50 Value (μM)
MDA-MB-2310.126
MCF10A (non-cancer)2.375

This data suggests a promising therapeutic window for targeting aggressive cancer types while minimizing side effects on healthy tissues .

Q & A

Q. What are standard synthetic protocols for preparing 2-fluoro-N-(2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzenesulfonamide?

Methodological Answer: A common approach involves Suzuki-Miyaura coupling, where the boronate ester moiety is introduced via palladium-catalyzed cross-coupling. For example, a two-step protocol may involve:

  • Step 1: Reacting a halogenated sulfonamide precursor with bis(pinacolato)diboron in 1,4-dioxane under inert atmosphere (N₂/Ar) at 90°C for 24 hours, using potassium acetate as a base .
  • Step 2: Quenching with sodium bicarbonate and extracting with ethyl acetate, followed by HCl-mediated purification . Typical yields range from 40–50%, with purity confirmed via HPLC or NMR.

Q. What safety precautions are critical when handling this compound?

Methodological Answer: Key precautions include:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of fine particulates.
  • Storage: Store in a dry, ventilated environment at 2–8°C, away from moisture and oxidizing agents .
  • Waste Disposal: Segregate waste and use licensed hazardous waste contractors to mitigate environmental toxicity risks .

Q. How is this compound characterized structurally?

Methodological Answer: Standard techniques include:

  • NMR Spectroscopy: ¹⁹F NMR (to confirm fluorophenyl groups) and ¹¹B NMR (to verify boronate ester integrity) .
  • Mass Spectrometry (HRMS): Validate molecular weight and isotopic patterns.
  • X-ray Crystallography: Resolve steric effects of the sulfonamide and boronate groups, if single crystals are obtainable .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

Methodological Answer: Systematic optimization strategies include:

  • Catalyst Screening: Test Pd(PPh₃)₄, PdCl₂(dppf), or SPhos-based catalysts for coupling efficiency .
  • Solvent Effects: Compare polar aprotic solvents (DMF, DMSO) vs. ethers (1,4-dioxane) to balance reactivity and solubility.
  • Temperature Gradients: Use microwave-assisted synthesis to reduce reaction time and byproduct formation.
  • Additives: Introduce phase-transfer catalysts (e.g., TBAB) to enhance boronate activation .

Q. What mechanistic insights explain its reactivity in cross-coupling reactions?

Methodological Answer: The boronate ester acts as a transmetalation partner in Suzuki-Miyaura reactions. Key factors include:

  • Steric Hindrance: The tetramethyl dioxaborolan group reduces undesired protodeboronation but may slow transmetalation.
  • Electronic Effects: Fluorine substituents on the phenyl ring increase electrophilicity, enhancing oxidative addition to Pd(0) .
  • Kinetic Studies: Monitor intermediates via in situ ¹⁹F NMR to identify rate-limiting steps .

Q. How can conflicting spectroscopic data (e.g., unexpected ¹¹B NMR shifts) be resolved?

Methodological Answer: Contradictions often arise from:

  • Impurity Profiles: Use preparative HPLC to isolate pure fractions and reacquire spectra .
  • Dynamic Effects: Variable-temperature NMR can reveal conformational exchange in the boronate ester .
  • Computational Validation: Compare experimental ¹¹B shifts with DFT-calculated values (e.g., using Gaussian at the B3LYP/6-31G* level) .

Applications in Academic Research

Q. How is this compound used in medicinal chemistry target synthesis?

Methodological Answer: As a boronate-containing sulfonamide, it serves as:

  • Protease Inhibitor Precursor: The sulfonamide group mimics peptide bonds in enzyme active sites.
  • Fluorine Scanning: ¹⁹F NMR tracks binding interactions in drug-receptor studies .
  • Boron Neutron Capture Therapy (BNCT): The ¹⁰B isotope can be incorporated for targeted radiotherapy .

Q. What role does it play in material science applications?

Methodological Answer:

  • Polymer Functionalization: The boronate ester enables post-polymerization modifications via Suzuki coupling .
  • Sensor Development: Fluorine atoms enhance electron-withdrawing capacity in optoelectronic materials .

Data Analysis & Environmental Considerations

Q. How can environmental hazards of this compound be mitigated during disposal?

Methodological Answer:

  • Hydrolysis: Treat aqueous waste with NaOH to hydrolyze the boronate ester into less toxic boric acid .
  • Adsorption: Use activated carbon filters to capture sulfonamide residues from lab effluents .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.